1-(2-Bromoethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Bromoethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 It is a derivative of cyclopropane, featuring a bromoethyl group attached to the cyclopropane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst can yield the desired product . Another method involves the use of bromoethyl reagents in the presence of a base to facilitate the substitution reaction on the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Bromine and Phosphorus Tribromide: Used for bromination reactions.
Lithium Aluminum Hydride: Employed in reduction reactions.
Bases (e.g., Sodium Hydroxide): Utilized in substitution reactions.
Major Products Formed:
Substituted Cyclopropanes: Resulting from nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Alcohols: Produced via reduction reactions.
Scientific Research Applications
1-(2-Bromoethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxylic acid group can undergo ionization, influencing the compound’s reactivity and interactions with other molecules . These properties make it a versatile intermediate in organic synthesis and a valuable tool in chemical research.
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: A simpler derivative without the bromoethyl group.
1-Aminocyclopropane-1-carboxylic Acid: Contains an amino group instead of a bromoethyl group.
Cyclopropyl Methyl Bromide: Another brominated cyclopropane derivative.
Uniqueness: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a bromoethyl group and a carboxylic acid group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, further enhances its versatility in research and industrial applications .
Properties
Molecular Formula |
C6H9BrO2 |
---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1-(2-bromoethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) |
InChI Key |
VHDRROCOAMDAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCBr)C(=O)O |
Origin of Product |
United States |
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